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CAS No.: 229977-93-9

Cat. No.: S006337

Q1: What are the core chemical and biological properties of fluacrypyrim that I need to know for

experimental design?

Fluacrypyrim is a strobilurin-class acaricide. Its key properties for experimental design are summarized in

the table below [1].

Property Details

IUPAC Name methyl (E)-2-{a-[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-
tolyl}-3-methoxyacrylate [1]

Mode of Action Mitochondrial complex Il electron transport inhibitor at the Qo site [1]
Primary Target Spider mites at all growth stages [1]

Water Solubility 0.344 mg/L (at 20°C, pH 7), classified as low [1]

Octanol-Water Partition 4.5, classified as high [1]

Coeff. (Log P)
Vapour Pressure 0.006 mPa (at 20°C), classified as low volatility [1]

Acute Toxicity (Mammals) Low level of toxicity [1]
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Property Details

Toxicity to Non-Targets Moderate to high toxicity to most aquatic species; not particularly toxic
to honeybees [1]

Q2: What is the strategic rationale for pursuing combination therapies with fluacrypyrim?

Combining active ingredients is a cornerstone of modern pest and disease management. The primary goals

dre:

¢ Resistance Management: Using compounds with different modes of action slows the development
of resistance in pest populations [2].

¢ Enhanced Efficacy: Combinations can provide more robust and consistent control across different
climatic conditions and pathogen pressures [2].

e Broad-Spectrum Activity: A combination can control multiple types of pests (e.g., mites and fungi)
simultaneously, simplifying crop protection programs.

Most commercially successful drug combinations in oncology, for example, exhibit additive efficacy rather
than true synergy. This means the combined effect is equal to the sum of the individual drug effects. An
additive effect from highly active agents is often more valuable than a synergistic effect between weaker

drugs [3]. This principle is directly applicable to agricultural chemistry.

Q3: What computational and experimental frameworks can I use to screen for synergistic

combinations?

A systematic workflow is recommended to efficiently identify promising combinations, moving from in

silico prediction to experimental validation.
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Computational Prediction: Al and machine learning models can analyze multi-omics data (e.g., genomic,
proteomic) and chemical structures to predict synergistic pairs, drastically reducing the number of

combinations needing physical testing [4]. Key models include:

e DeepSynergy: Integrates chemical structures and genomic information to predict drug synergy with

high accuracy (AUC up to 0.90) [4].
e AuDNNsynergy: Another deep learning model that leverages multi-omics data for prediction [4].

Experimental Validation: For predicted combinations, you must determine the Combination Index (CI)

and Bliss Synergy Score (S).
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e Combination Index (Cl): Cl = (Cp ,/ICy p) + (Cp 4/ICy g). Where Cp  and Cp  are the
concentrations of drug A and B in combination that produce effect x, and ICy 5 and IC, g are the

concentrations for the same effect alone [4].
o Cl < 1indicates synergy.
o CI =1 indicates an additive effect.
o CI > 1 indicates antagonism.
e Bliss Independence (Bl) Score: S = Ep.g - (Ep + Eg). Where Ep, g is the combined effect, and Ep

and Eg are the individual effects [4].

o S > 0 indicates synergy.
o S =0 indicates an additive effect (Bliss independence).
o S < 0 indicates antagonism.

Advanced Protocols & Analytical Methods

Q4: What is a detailed protocol for analyzing fluacrypyrim and its potential combination partners in

biological samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for multi-residue
analysis. Below is a validated workflow for quantifying pesticides in urine, which can be adapted for other

matrices like plant or insect tissues [5].
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Key Method Parameters [5]:

e Extraction: The scaled-down QUEChERS Method A (non-buffered) showed the best average
recovery of 92.3%.
e Chromatography: Requires a C18 column and a gradient of water/methanol or water/acetonitrile
with modifiers like formic acid or ammonium acetate.
e Mass Spectrometry:
o lonization: Electrospray lonization (ESI) with fast positive/negative switching.
o Acquisition: Scheduled Multiple Reaction Monitoring (MRM) is essential for monitoring
hundreds of compounds simultaneously in a short run time (e.g., 15 minutes).
o Performance: This method has been validated for 260 pesticides with a Limit of Quantification
(LOQ) of 10 ng/mL, ensuring high sensitivity for your studies.
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Troubleshooting Common Experimental Issues

Q5: I am encountering low biological activity in my new fluacrypyrim analogues. What structural

optimizations are promising?

Recent research on phenyl methoxyacrylates containing 2-alkenylthiopyrimidine provides a clear roadmap.

Introducing specific substituents can dramatically enhance acaricidal activity [6].

Substituent . . .

(RY) Substituent (R?) Relative Activity & Notes

CHF2 4,4-difluorobut-3- Baseline lead activity (~90% control at 500 mg/L) [6]
enyl

CFs 4,4-difluorobut-3- Inactive at 500 mg/L, highlighting R* group sensitivity [6]
enyl

CHF2 Allyl High activity, comparable to fluacrypyrim at 20 mg/L [6]

CHF2 3,3-Dichloroallyl Highest activity, twice as active as fluacrypyrim; compound 4j

identified as top performer [6]
CHF2 2-Chloroallyl Moderate activity [6]
CHF2 3-Chloroallyl Lower activity [6]

Key Findings: The optimal activity was achieved with R' = CHF2 and R? = 3,3-dichloroallyl (compound
4j). This compound exhibited larvicidal and ovicidal activity nearly twice that of fluacrypyrim in

greenhouse tests and also showed low acute toxicity to mammals, birds, and honeybees [6].

Q6: My analytical results are inconsistent, with poor recovery or matrix effects. How can I resolve

this?

This is a common challenge in multi-residue analysis. Follow this troubleshooting guide.
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Problem

Potential Cause

Recommended Solution

Low Recovery

High Matrix
Effects

Poor
Chromatography

Degradation during
extraction; inefficient
partitioning

Co-extraction of
interfering compounds
from a complex sample
matrix.

Column degradation;
inappropriate mobile
phase.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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